Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate is a chemical compound with a unique structure that combines a piperazine ring with a cyclobutyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with cyclobutyl and ethynyl groups under controlled conditions. One common method involves the use of tert-butyl piperazine-1-carboxylate as a starting material, which is then reacted with 1-ethynylcyclobutane in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethynyl and cyclobutyl groups may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate is unique due to the presence of the ethynylcyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-15(7-6-8-15)17-11-9-16(10-12-17)13(18)19-14(2,3)4/h1H,6-12H2,2-4H3 |
InChI Key |
GJLMLRCPQMZYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCC2)C#C |
Origin of Product |
United States |
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